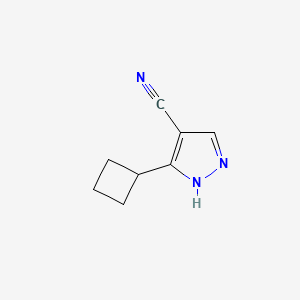

3-cyclobutyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-cyclobutyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMSUEKBSCFVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile typically involves the construction of the pyrazole ring, functionalization to introduce the cyclobutyl and nitrile substituents, and subsequent purification. The most prominent methods include:

- Multi-component condensation reactions involving malononitrile, aldehydes, and hydrazine derivatives.

- Microwave-assisted synthesis, which enhances reaction rates and yields.

- Use of cyclobutyl-containing precursors to ensure regioselective introduction of the cyclobutyl group.

Detailed Preparation Methods

3.1 Multi-Component Condensation Approach

This widely used method involves the following steps:

3.2 Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and increases yields:

- The above condensation sequence is performed under microwave irradiation (e.g., 210 W), often requiring only a few minutes for completion.

- This method is operationally simple, environmentally friendly, and suitable for rapid library synthesis.

Cyclobutyl Group Introduction

- The cyclobutyl moiety is introduced via the cyclobutyl aldehyde or by using cyclobutyl hydrazine derivatives, depending on the desired substitution pattern.

- Regioselectivity is ensured by the order of reagent addition and reaction conditions.

Experimental Data and Results

The following table summarizes typical reaction conditions and outcomes for the preparation of pyrazole-4-carbonitrile derivatives, including this compound:

| Step | Reagents/Conditions | Time (min) | Yield (%) | Purification |

|---|---|---|---|---|

| Knoevenagel | Cyclobutyl aldehyde, malononitrile, NaOEt/EtOH | 10–15 | 80–90 | Filtration |

| Cyclization | Phenyl hydrazine, microwave (210 W) | 5–10 | 85–95 | Recrystallization |

Analytical Characterization:

Products are confirmed by NMR (¹H, ¹³C), IR, and mass spectrometry, ensuring the correct structure and high purity.

Advantages and Limitations

- Microwave-assisted synthesis offers rapid reaction times and high yields.

- Operational simplicity and environmental friendliness due to reduced solvent and energy consumption.

- Scalability for industrial applications, especially with continuous flow reactors.

- The method requires access to microwave reactors for optimal efficiency.

- Regioselectivity depends on the careful selection of starting materials and reaction conditions.

Research Findings and Comparative Analysis

Recent studies highlight the following findings:

- Microwave irradiation consistently delivers higher yields and purities compared to conventional heating.

- The use of sodium ethoxide as a catalyst is crucial for efficient condensation and cyclization.

- The synthesized compounds, including this compound, exhibit promising biological activities, supporting further medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

3-Cyclobutyl-1H-pyrazole-4-carbonitrile has been investigated for its potential as a therapeutic agent due to its unique structural properties. The pyrazole ring system is known for its diverse biological activities, making derivatives of this compound promising candidates in drug development.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study found that certain pyrazole derivatives displayed IC50 values in the micromolar range against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines, indicating their potential in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have shown efficacy in reducing inflammation in various models, including carrageenan-induced paw edema in rats. These compounds exhibited activities comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

Research indicates that pyrazole-containing compounds possess antimicrobial properties. Derivatives of this compound have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to strong antimicrobial activity .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Pyrazole derivatives are being studied for their effectiveness as agrochemicals. The unique chemical structure of this compound may enhance its ability to act against pests while minimizing environmental impact. Research suggests that these compounds can serve as effective intermediates for developing new agrochemical formulations .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of cyclobutyl-substituted hydrazines with carbonitriles under specific conditions to yield high purity products . The mechanism of action for its biological activities often involves the modulation of specific biochemical pathways, including inhibition of key enzymes involved in inflammation and cancer cell proliferation.

Data Tables

| Application Area | Activity Type | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer | |

| Anti-inflammatory | ||

| Antimicrobial | ||

| Agricultural Chemistry | Pesticidal activity |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives, including this compound, against multiple cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM, suggesting potential for further development into anticancer agents.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory activity using a carrageenan-induced edema model, derivatives demonstrated a reduction in paw swelling comparable to standard treatments at doses as low as 10 mg/kg.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can act as a bioisostere, mimicking other functional groups and influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Bulk : The cyclobutyl group introduces significant steric hindrance compared to linear alkyl (e.g., butyltriazolyl ) or aromatic (e.g., benzyl ) groups. This may reduce reactivity in nucleophilic substitutions but enhance binding selectivity in biological targets.

- In contrast, amino substituents increase electron density, altering reactivity in cycloadditions or alkylations.

Spectral and Physical Properties

- Nitrile Stretch : All compounds show strong IR absorption near 2230 cm⁻¹ for the C≡N group .

- Melting Points : Azido derivatives exhibit lower melting points (e.g., 100–101.5°C vs. 224.9–247.9°C for triazolyl ), likely due to reduced crystallinity from flexible azido groups.

- NMR Signatures : Cyclobutyl protons are expected near δ 2.5–3.5 ppm (cf. isobutyl δ 1.0 ppm ), while azido groups lack protons but influence neighboring pyrazole-H shifts (δ 7.54–8.81) .

Biological Activity

3-Cyclobutyl-1H-pyrazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including synthesis, antioxidant properties, antimicrobial effects, and relevant case studies.

Pyrazole derivatives have gained attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The specific compound this compound is part of this family and has shown promise in various pharmacological applications.

2. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. While specific methods for synthesizing this compound are not extensively documented in the literature, related pyrazole derivatives have been synthesized using techniques such as:

- Condensation Reactions : Combining hydrazines with carbonyl compounds.

- Cyclization : Formation of the pyrazole ring through cyclization of appropriate precursors.

3.1 Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For example, the antioxidant activity of related compounds was evaluated using the DPPH free radical scavenging assay. The IC50 values for these compounds ranged from 12.21 to 12.88 μg/mL, demonstrating effective inhibition of free radicals .

Table 1: Antioxidant Activity of Pyrazole Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| 2,3-Dihydro-1H-pyrazole-4-carbonitrile | 12.21 - 12.88 |

| Other related derivatives | Varies |

3.2 Antimicrobial Activity

Antimicrobial studies have shown that pyrazole derivatives possess activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 μg/mL to 2048 μg/mL, indicating varying degrees of effectiveness against pathogens.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Pathogen | MIC (μg/mL) | Type |

|---|---|---|

| E. coli | 32 | Gram-negative |

| S. aureus | 16 | Gram-positive |

| Aspergillus niger | 128 | Fungal |

4. Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on Antimicrobial Effects : A study synthesized a series of pyrazole derivatives and tested their efficacy against common pathogens such as E. coli and S. aureus. The most effective derivative exhibited an MIC comparable to standard antibiotics .

- Anti-inflammatory Studies : Some pyrazole derivatives were evaluated for anti-inflammatory properties using carrageenan-induced edema models in rats, showing significant reduction in inflammation similar to ibuprofen .

5. Conclusion

This compound and its derivatives represent a promising class of compounds with notable biological activities, particularly in antioxidant and antimicrobial domains. Continued research into their synthesis and biological evaluation could lead to new therapeutic agents in treating various diseases.

Q & A

Q. What are the common synthetic routes for 3-cyclobutyl-1H-pyrazole-4-carbonitrile?

The synthesis typically involves cyclization or substitution reactions. For example, triazenylpyrazole precursors can react with azido(trimethyl)silane and trifluoroacetic acid under controlled conditions (50°C, 16 hours) to introduce the azide group, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients, 0–25% ethyl acetate) to isolate the product in high yields (~76–88%) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems for column chromatography.

Q. How is NMR spectroscopy utilized in characterizing the compound?

1H and 13C NMR are critical for confirming structural integrity. For pyrazole derivatives, signals for aromatic protons (δ 7.2–8.8 ppm) and nitrile carbons (δ ~83–112 ppm) are diagnostic. Multiplicity patterns (e.g., doublets for cyclobutyl substituents) and integration ratios help identify substitution patterns . For example, in 3-azido-1-benzyl derivatives, benzyl protons appear as a singlet (δ 5.20 ppm) .

Q. What purification methods are effective for removing byproducts in pyrazole-carbonitrile synthesis?

Flash chromatography using silica gel and gradient elution (e.g., cyclohexane/ethyl acetate) is standard. Dry loading with Celite improves separation efficiency, particularly for polar intermediates. Solvent ratios (e.g., 0–25% ethyl acetate) are optimized based on TLC Rf values (~0.43–0.58) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cyclobutyl substitution?

Regioselectivity is controlled by steric and electronic factors. For example, using bulky reagents (e.g., diisopropyltriazenyl groups) directs substitution to the less hindered N1 position. Temperature (0–50°C) and acid catalysts (e.g., trifluoroacetic acid) also modulate reactivity, favoring kinetically or thermodynamically controlled pathways .

Q. How can crystallographic data be validated for novel derivatives?

Software like SHELXL refines structural models against high-resolution X-ray data. Validation metrics include R-factors (<5%), electron density maps (residual peaks <0.5 eÅ⁻³), and adherence to bond-length/angle norms. Discrepancies may indicate twinning or disorder, requiring iterative refinement .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected IR or NMR peaks)?

Unexpected peaks may arise from tautomerism or solvent interactions. For example, nitrile stretching in IR (ν ~2231 cm⁻¹) should dominate; additional peaks at ~2139 cm⁻¹ suggest azide contamination . Cross-validation with HRMS (e.g., <0.1 ppm mass error) and 2D NMR (HSQC, HMBC) clarifies ambiguities .

Q. How do solvent and temperature affect azide-alkyne cycloaddition (CuAAC) in pyrazole hybrids?

CuAAC reactions require polar aprotic solvents (THF/H2O, 1:1) and elevated temperatures (50°C) to achieve >60% yields. Copper sulfate/sodium ascorbate catalyze triazole formation, but excess reagents must be removed via aqueous extraction to avoid byproducts .

Q. What computational methods predict the stability of pyrazole-carbonitrile derivatives?

Density functional theory (DFT) calculates optimized geometries and vibrational frequencies. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), while electrostatic potential maps predict reactive sites for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.